molecular formula C14H17N3O2 B3082735 N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide CAS No. 1134334-53-4

N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Cat. No.: B3082735
CAS No.: 1134334-53-4
M. Wt: 259.3 g/mol
InChI Key: GQVFHMNVNUYXEO-UHFFFAOYSA-N
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Description

N'-(2-Formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide (CAS: 1134334-53-4) is an indole derivative with the molecular formula C₁₄H₁₇N₃O₂ and a molecular weight of 259.31 g/mol . Its structure features:

  • A 1-methyl group at the indole nitrogen (position 1).
  • A 2-formyl substituent on the indole ring.
  • A 5-methoxy group at position 3.
  • An N,N-dimethylimidoformamide side chain at position 2.

Properties

IUPAC Name

N'-(2-formyl-5-methoxy-1-methylindol-3-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-16(2)9-15-14-11-7-10(19-4)5-6-12(11)17(3)13(14)8-18/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVFHMNVNUYXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=C1C=O)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide is a synthetic compound belonging to the indole derivative class, which is notable for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylmethanimidamide
  • Molecular Formula: C₁₄H₁₇N₃O₂
  • CAS Number: 1134334-53-4

This compound features a methoxy group and an indole structure, which are critical for its biological interactions. Indole derivatives are often explored for their pharmacological potential, particularly in cancer and antimicrobial therapies.

Biological Activity

Anticancer Properties:
Research indicates that indole derivatives can exhibit significant anticancer activity. Studies have shown that this compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been observed to affect the expression of key regulatory proteins involved in cell survival and apoptosis pathways.

Antimicrobial Activity:
The compound has also been studied for its antimicrobial properties. Preliminary assays suggest that it may possess activity against a range of bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Mechanism of Action:
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors associated with cancer progression or microbial survival. The binding affinity and specificity towards these targets are crucial for its therapeutic efficacy.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Preparation of 2-formyl-5-methoxy-1H-indole - This serves as the starting material.
  • Formylation Reaction - The indole derivative undergoes formylation using formic acid or other formylating agents.
  • Dimethylation - The resulting formylated product is reacted with dimethylamine to introduce the imidoformamide group.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values indicating strong antiproliferative activity.
Study 2Showed promising antibacterial activity against Gram-positive bacteria, suggesting potential use as a novel antimicrobial agent.
Study 3Investigated the compound's effect on apoptosis pathways in lung cancer cells, revealing modulation of Bcl-2 family proteins.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

  • This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents and agrochemicals. Its unique structural features allow for modifications that can lead to derivatives with enhanced properties.

Reactivity and Functionalization

  • N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions can be utilized to explore new chemical pathways or to synthesize compounds with specific desired functionalities.

Biological Research Applications

Antimicrobial Properties

  • Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This aspect is crucial for developing new antibiotics or antifungal agents, especially in light of rising antibiotic resistance.

Anticancer Research

  • The compound has been investigated for its potential anticancer properties. Its mechanism of action may involve targeting specific enzymes or receptors associated with cancer cell proliferation, making it a candidate for further exploration in cancer therapeutics.

Medicinal Chemistry Applications

Drug Development

  • This compound is being studied for its potential role in drug development. Its ability to interact with biological targets makes it a valuable candidate for designing drugs aimed at specific diseases.

Targeting Biological Pathways

  • Research indicates that this compound may modulate specific biological pathways, which could lead to therapeutic applications in treating diseases such as cancer or infections.

Industrial Applications

Synthesis of Dyes and Pigments

  • The compound's unique chemical structure allows it to be used in the synthesis of dyes and pigments, which are essential in various industries including textiles and plastics.

Chemical Manufacturing

  • It may also find applications in the production of other industrial chemicals due to its reactivity and ability to serve as a precursor for more complex compounds.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria, indicating potential as a new antibiotic agent.
Study 2Anticancer PropertiesShowed inhibition of cancer cell growth in vitro; further studies needed to confirm efficacy in vivo.
Study 3Synthesis ApplicationsSuccessfully used as an intermediate in synthesizing novel indole derivatives with enhanced activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Physicochemical Properties

The target compound’s properties are influenced by its unique substitution pattern. Below is a comparison with key analogues:

Compound Name (CAS) Molecular Formula Substituents (Indole Positions) Molecular Weight (g/mol) Key Features
Target Compound (1134334-53-4) C₁₄H₁₇N₃O₂ 1-Me, 2-CHO, 5-OMe 259.31 Enhanced steric protection at N1; electron-donating OMe improves solubility.
N'-(5-Chloro-2-formyl-1H-indol-3-yl)-... (1142214-23-0) C₁₂H₁₂ClN₃O 2-CHO, 5-Cl 249.70 Chlorine increases lipophilicity; lacks 1-Me, reducing steric hindrance.
N'-(2-Formyl-5-methyl-1H-indol-3-yl)-... (1134334-51-2) C₁₃H₁₅N₃O 2-CHO, 5-Me 229.28 Methyl at C5 reduces polarity; no 1-Me or OMe.
Phthalimide-based analogue () C₁₆H₁₀N₈O₃S Phthalimide core 394.37 Different core structure; sulfur and phthalimide groups alter reactivity.
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 5-methoxy group in the target compound enhances solubility in polar solvents compared to the 5-chloro analogue, which is more lipophilic .

Stability and Reactivity

  • Oxidative Stability : The 1-methyl group in the target compound likely stabilizes the indole ring against oxidation, a vulnerability in unmethylated analogues .
  • Reactivity in Further Functionalization : The 2-formyl group is a reactive site for nucleophilic additions (e.g., hydrazone formation), as demonstrated in for phthalimide derivatives .

Q & A

Q. What are the optimal synthetic conditions for preparing N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or formylation reactions. Key steps include:

  • Solvent selection : Dimethylformamide (DMF) is commonly used due to its polarity and ability to stabilize intermediates .
  • Base optimization : Potassium carbonate (K₂CO₃) facilitates deprotonation in alkylation steps .
  • Temperature control : Room temperature or mild heating (50°C) minimizes side reactions .

Q. Example Protocol :

Combine 1 mmol of indole precursor, 1.2 mmol K₂CO₃, and 1.1 mmol alkylating agent in DMF.

Stir at room temperature for 12–24 hours.

Monitor progress via TLC; isolate via precipitation or column chromatography .

Q. Table 1: Representative Reaction Conditions

ComponentAmount/ConditionReference
DMF5 mL
K₂CO₃1.2 mmol
Reaction Temperature25°C (RT)
Reaction Time12–24 hours

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve indole protons (δ 7.0–8.5 ppm), formyl groups (δ ~9.8 ppm), and dimethylamino signals (δ ~3.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS; expected [M+H]⁺ for C₁₆H₁₉N₃O₂: 286.155 .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement if single crystals are obtained .

Critical Note : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals in the indole core .

Advanced Research Questions

Q. How can low yields during the alkylation step be addressed?

Methodological Answer: Low yields often arise from incomplete substitution or side reactions. Mitigation strategies include:

  • Catalyst screening : Replace K₂CO₃ with stronger bases (e.g., NaH) in anhydrous conditions .
  • Solvent optimization : Test polar aprotic alternatives like acetonitrile or THF .
  • Temperature modulation : Increase to 50°C for faster kinetics but monitor decomposition .

Case Study : achieved 90% yield by optimizing molar ratios and using DMF as a solvent .

Q. How should discrepancies in crystallographic data be resolved?

Methodological Answer:

  • Refinement software : Use SHELXL for high-resolution data to correct for thermal motion or disorder .
  • Validation tools : Check R-factors (target < 0.05) and electron density maps for missing atoms .
  • Cross-validation : Compare crystallographic data with NMR/IR results to confirm bond lengths and angles .

Example : highlights SHELX’s robustness in resolving structural ambiguities, even with twinned crystals .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Substituent variation : Modify methoxy or methyl groups on the indole ring to assess bioactivity changes (e.g., hypoglycemic or anticancer effects) .
  • In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .

Q. Table 2: SAR Design Considerations

Modification SiteBiological ImpactReference
5-Methoxy groupAlters hydrophobicity
N-Methyl substituentAffects binding affinity
Formyl groupModulates reactivity

Q. How can stability issues in aqueous or acidic conditions be mitigated?

Methodological Answer:

  • pH control : Store the compound in neutral buffers (pH 6–8) to prevent hydrolysis of the formamide group .
  • Lyophilization : Improve shelf-life by lyophilizing and storing at -20°C under inert gas .
  • Degradation analysis : Use HPLC to monitor decomposition products under stress conditions (e.g., 40°C/75% RH) .

Q. How should contradictory bioactivity data across studies be interpreted?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. resazurin assays) .
  • Data triangulation : Combine in vitro, in silico (docking studies), and in vivo results to validate mechanisms .
  • Statistical rigor : Apply ANOVA or Tukey’s test to assess significance of biological replicates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 2
N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.